![molecular formula C26H31N5O2S B2359204 2-({3-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)-N-(2-ethoxyphenyl)acetamide CAS No. 1031975-39-9](/img/structure/B2359204.png)
2-({3-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)-N-(2-ethoxyphenyl)acetamide
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Overview
Description
2-({3-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)-N-(2-ethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C26H31N5O2S and its molecular weight is 477.63. The purity is usually 95%.
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Scientific Research Applications
Biomedical Applications
Biological Screening : Derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide, closely related to the compound , have been synthesized and screened for antibacterial, antifungal, and anthelmintic activities. Some of these compounds showed significant biological activities. This suggests potential applications of these compounds in developing new antibacterial, antifungal, and anthelmintic agents (Khan, Sreenivasa, Govindaiah, & Chandramohan, 2019).
Anticonvulsant and Antimicrobial Activities : 3‐Hydroxy‐6‐methyl‐2‐substituted 4H‐pyran‐4‐one derivatives, which bear structural similarities to the compound , have been synthesized and evaluated for anticonvulsant and antimicrobial activities. This indicates potential use in treating neurological disorders and infections (Aytemir, Çalış, & Özalp, 2004).
Antioxidant and Antitumor Activities : N-substituted-2-amino-1,3,4-thiadiazoles, which include structural elements similar to the compound , have been synthesized and shown to exhibit significant antioxidant and antitumor activities. This suggests potential applications in cancer treatment and as antioxidants (Hamama, Gouda, Badr, & Zoorob, 2013).
Chemical and Material Science Applications
Fingerprint Detection : Derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide have been studied for their ability to detect fingerprints on various flat surfaces. This indicates a potential application in forensic science and crime scene investigation (Khan et al., 2019).
Synthesis of Heterocyclic Compounds : Piperazin-1-yl acetamide compounds are used as key intermediates in synthesizing various heterocyclic compounds, indicating their importance in pharmaceutical and chemical synthesis (Bondock, Rabie, Etman, & Fadda, 2008).
Mechanism of Action
Target of Action
The primary target of this compound is the Transient Receptor Potential Canonical (TRPC) family of ion channels, specifically TRPC3, TRPC6, and TRPC7 . These channels are non-selective cation channels that are mainly permeable to Ca2+ ions .
Mode of Action
The compound selectively activates DAG-activated TRPC3/TRPC6/TRPC7 channels . This activation leads to an influx of Ca2+ ions into the cell, which can trigger various downstream cellular responses.
Biochemical Pathways
The activation of TRPC channels and the subsequent influx of Ca2+ ions can affect several biochemical pathways. For instance, TRPC6 plays a crucial role in tumor development , TRPC3 controls fibronectin expression, thereby regulating the wound healing process , and TRPC7 is involved in the proliferation of osteoblasts .
Pharmacokinetics
The compound is soluble in dmso , which suggests it may have good bioavailability.
Result of Action
The activation of TRPC channels by this compound can have several cellular effects. For example, it can induce BDNF-like neurite growth and neuroprotection in cultured neurons . Additionally, it can influence cell proliferation, migration, and differentiation in various cell types .
properties
IUPAC Name |
2-[3-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl]sulfanyl-N-(2-ethoxyphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N5O2S/c1-4-33-23-11-6-5-9-21(23)29-24(32)18-34-26-25(27-12-13-28-26)31-16-14-30(15-17-31)22-10-7-8-19(2)20(22)3/h5-13H,4,14-18H2,1-3H3,(H,29,32) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSHYEZIQQPWHHT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CSC2=NC=CN=C2N3CCN(CC3)C4=CC=CC(=C4C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N5O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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